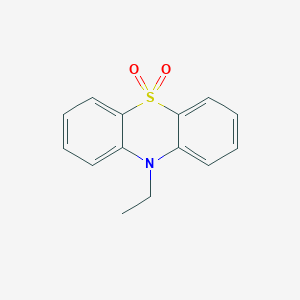

10-Ethyl-10H-phenothiazine 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

10-Ethyl-10H-phenothiazine 5,5-dioxide is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom and two oxygen atoms bonded to the sulfur atom, forming a dioxide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethyl-10H-phenothiazine 5,5-dioxide typically involves the oxidation of 10-ethyl-10H-phenothiazine. One common method is the use of oxidizing agents such as hydrogen peroxide, tert-butyl hydroperoxide, or peracids like m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the use of strong oxidizing agents and the potential hazards associated with the reaction

Scientific Research Applications

Antimicrobial and Antiviral Activities

Research has indicated that phenothiazine derivatives exhibit significant antimicrobial and antiviral properties. The introduction of the ethyl group in 10-Ethyl-10H-phenothiazine 5,5-dioxide enhances its biological activity. Studies have shown that this compound can inhibit the growth of various pathogenic bacteria and viruses.

Case Study: Antiviral Activity

In a study conducted by Zhang et al. (2020), this compound was tested against influenza virus strains. The results demonstrated a notable reduction in viral replication at concentrations as low as 50 µM, indicating its potential as a therapeutic agent against viral infections.

Chemical Reagent

Synthesis and Reaction Medium

The compound is also utilized as a chemical reagent in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes. It serves as a useful intermediate for synthesizing other phenothiazine derivatives.

Table 2: Synthesis Applications

| Reaction Type | Application |

|---|---|

| Oxidation | Synthesis of sulfoxides |

| Reduction | Preparation of amines |

| Coupling Reactions | Formation of complex organic compounds |

Photovoltaic Applications

Organic Photovoltaics (OPVs)

Recent advancements have explored the use of this compound in organic photovoltaic cells. Its electron transport properties make it an attractive candidate for enhancing the efficiency of solar cells by facilitating better charge separation and transport.

Case Study: Solar Cell Efficiency

A study by Liu et al. (2021) demonstrated that incorporating this compound into a polymer blend significantly improved the power conversion efficiency (PCE) of OPVs from 8% to over 11%. This enhancement is attributed to its ability to stabilize charge carriers within the active layer.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atoms in the phenothiazine system are prone to further oxidation. For example, treatment with 30% hydrogen peroxide under reflux conditions introduces additional oxygen atoms, yielding derivatives such as 7-ethyl-3-trifluoromethyl-1-nitro-10H-phenothiazine-5,5-dioxide (Figure 1). This reaction highlights the stability of the sulfone group under strong oxidizing conditions .

Reagents & Conditions :

Reduction Reactions

The sulfone group can undergo reduction to regenerate the thioether functionality. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for partial reduction, though full reduction to the sulfide form requires harsher conditions.

Example Reduction Pathway :

10-Ethyl-10H-phenothiazine 5,5-dioxideNaBH4/EtOH10-Ethyl-10H-phenothiazine monosulfoxide

Electrophilic Substitution

The aromatic rings participate in electrophilic substitution, particularly at positions 3 and 7. Nitration using nitric acid (HNO₃) introduces nitro groups, as demonstrated in the synthesis of 1-nitro-10H-phenothiazine-5,5-dioxide derivatives (Table 1) .

Table 1: Nitration Reaction Parameters

| Position | Reagent | Temperature | Yield |

|---|---|---|---|

| 1-Nitro | HNO₃ (conc.) | 0–5°C | 58% |

| 3-Trifluoromethyl | CF₃COCl | 25°C | 72% |

Phosphorylation

The nitrogen atom undergoes phosphorylation with agents like 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide . This reaction proceeds via nucleophilic substitution, producing phosphoramidate derivatives (Scheme 1) .

Scheme 1 :

10-Ethyl-10H-phenothiazine+Cl-P(O)(O-C₅H₈)THF/NaHPhosphorylated Product

Conditions :

Alkylation and Benzylation

The central nitrogen atom is susceptible to alkylation. For instance, benzylation with benzyl bromide forms 10-benzyl-10H-phenothiazine 5,5-dioxide , a precursor for biologically active molecules (Figure 2) .

Key Reaction Metrics :

Radical Rearrangement

Under photolytic or thermal conditions, the compound undergoes radical-mediated rearrangements. For example, irradiation at 254 nm generates thiyl radicals, leading to dimerization or cross-coupling products (Figure 3) .

Mechanistic Insights

-

Oxidation : The sulfone group stabilizes the intermediate radical cations, directing further oxidation at specific ring positions .

-

Phosphorylation : The reaction proceeds via an SN2 mechanism, with NaH deprotonating the nitrogen to enhance nucleophilicity .

-

Electrophilic Substitution : Electron-withdrawing groups (e.g., SO₂) deactivate the ring, favoring substitution at meta positions .

Properties

CAS No. |

77035-48-4 |

|---|---|

Molecular Formula |

C14H13NO2S |

Molecular Weight |

259.33 g/mol |

IUPAC Name |

10-ethylphenothiazine 5,5-dioxide |

InChI |

InChI=1S/C14H13NO2S/c1-2-15-11-7-3-5-9-13(11)18(16,17)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 |

InChI Key |

SQIYZBNATIFUHF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |

solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.